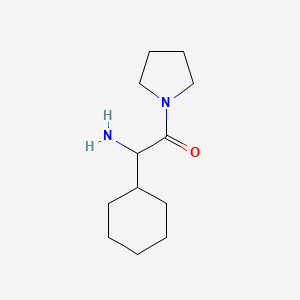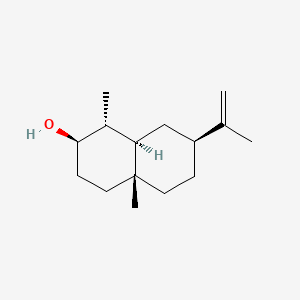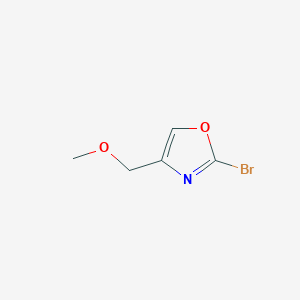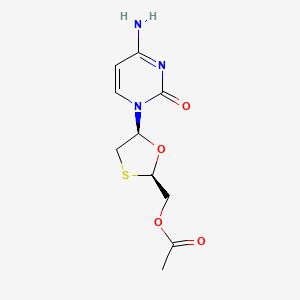
o-Acetyllamivudine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Acetyllamivudine is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound is characterized by the addition of an acetyl group to lamivudine, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of o-Acetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using methods such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
o-Acetyllamivudine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deacetylated lamivudine.
Wissenschaftliche Forschungsanwendungen
o-Acetyllamivudine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its antiviral properties, particularly against HIV and hepatitis B.
Industry: Used in the development of new pharmaceutical formulations
Wirkmechanismus
o-Acetyllamivudine, like lamivudine, is phosphorylated intracellularly to its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase and HBV polymerase, leading to chain termination and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: The parent compound, used widely in antiviral therapy.
Emtricitabine: Another nucleoside reverse transcriptase inhibitor with similar applications.
Zidovudine: An older nucleoside analog used in HIV treatment.
Uniqueness
o-Acetyllamivudine’s uniqueness lies in its acetyl group, which can potentially enhance its pharmacokinetic properties, making it a subject of interest for further research and development .
Eigenschaften
CAS-Nummer |
151767-03-2 |
|---|---|
Molekularformel |
C10H13N3O4S |
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H13N3O4S/c1-6(14)16-4-9-17-8(5-18-9)13-3-2-7(11)12-10(13)15/h2-3,8-9H,4-5H2,1H3,(H2,11,12,15)/t8-,9+/m0/s1 |
InChI-Schlüssel |
GOKJDGDJMGPXQO-DTWKUNHWSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)N |
Kanonische SMILES |
CC(=O)OCC1OC(CS1)N2C=CC(=NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)


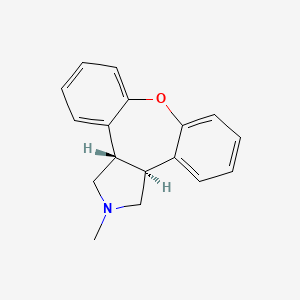


![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
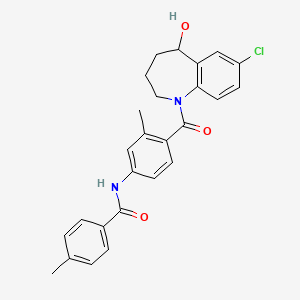

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13435020.png)
